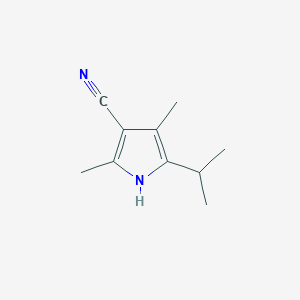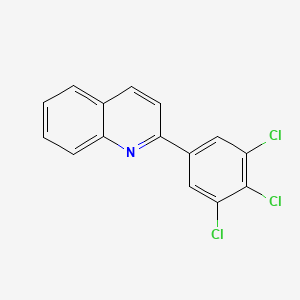
2-(3,4,5-Trichlorophenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the trichlorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable subject of study in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions . For instance, the reaction between 2-aminobenzophenone and 3,4,5-trichlorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages like reduced reaction times and higher yields . Additionally, solvent-free conditions and the use of recyclable catalysts like ionic liquids and clay have been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 2-(3,4,5-Trichlorophenyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(3,4,5-Trichlorophenyl)quinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
相似化合物的比较
- 2-(4-Chlorophenyl)quinoline
- 2-(3,4-Dichlorophenyl)quinoline
- 2-(3,5-Dichlorophenyl)quinoline
Comparison: 2-(3,4,5-Trichlorophenyl)quinoline is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its chemical stability and biological activity compared to its analogs with fewer chlorine substituents . This increased chlorination also contributes to its higher lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .
属性
分子式 |
C15H8Cl3N |
|---|---|
分子量 |
308.6 g/mol |
IUPAC 名称 |
2-(3,4,5-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-10(8-12(17)15(11)18)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChI 键 |
UEJMSHCAARTMIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=C(C(=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
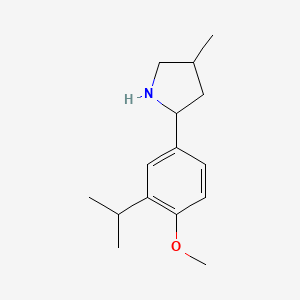


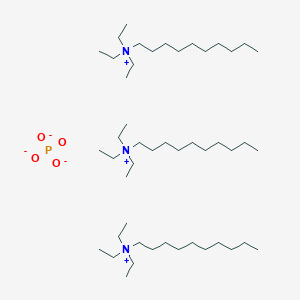
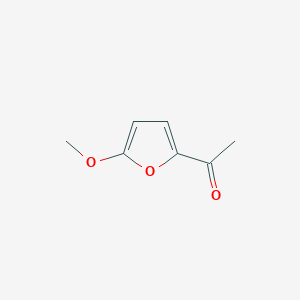
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
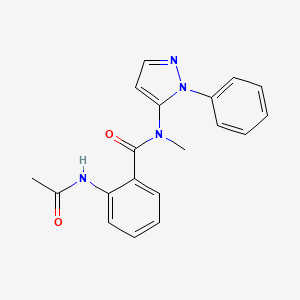

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
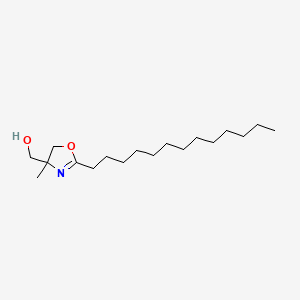
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
